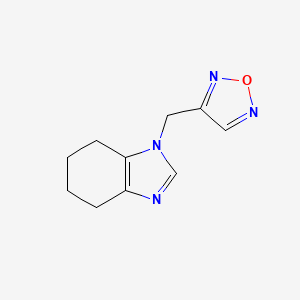
3-(4,5,6,7-Tetrahydrobenzimidazol-1-ylmethyl)-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5,6,7-Tetrahydrobenzimidazol-1-ylmethyl)-1,2,5-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential application in various fields. This molecule is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-Tetrahydrobenzimidazol-1-ylmethyl)-1,2,5-oxadiazole is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. Additionally, it has been found to bind to the viral envelope protein and prevent viral entry into host cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer research, this molecule has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, it has been found to inhibit viral replication and reduce viral load. In antibacterial research, it has been shown to inhibit bacterial growth and biofilm formation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3-(4,5,6,7-Tetrahydrobenzimidazol-1-ylmethyl)-1,2,5-oxadiazole is its broad-spectrum activity against various diseases. Additionally, it has low toxicity and is well-tolerated in vivo. However, one of the limitations of this molecule is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 3-(4,5,6,7-Tetrahydrobenzimidazol-1-ylmethyl)-1,2,5-oxadiazole. One of the areas of interest is the optimization of its pharmacokinetics and bioavailability, which can be achieved through structural modifications. Additionally, further studies are needed to understand its mechanism of action and identify specific targets for its activity. Finally, the potential use of this molecule in combination with other drugs or therapies should be explored to enhance its efficacy and reduce the risk of drug resistance.
In conclusion, this compound is a promising molecule with diverse biological activities and potential applications in various scientific fields. The synthesis method has been optimized, and the molecule has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this molecule and develop new drugs and therapies based on its activity.
Synthesis Methods
The synthesis of 3-(4,5,6,7-Tetrahydrobenzimidazol-1-ylmethyl)-1,2,5-oxadiazole involves the reaction of 2-amino-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiazole with ethyl chloroformate in the presence of triethylamine. The reaction produces the desired product in good yield and purity. This method has been optimized and validated by various research groups, and it is considered a reliable and efficient approach for the synthesis of this compound.
Scientific Research Applications
3-(4,5,6,7-Tetrahydrobenzimidazol-1-ylmethyl)-1,2,5-oxadiazole has been extensively studied for its potential application in various scientific fields. One of the significant areas of research is the development of new drugs. This molecule has shown promising results as an anticancer, antiviral, and antibacterial agent. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
3-(4,5,6,7-tetrahydrobenzimidazol-1-ylmethyl)-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-4-10-9(3-1)11-7-14(10)6-8-5-12-15-13-8/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAFLTBBYGSZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC3=NON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)

![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)
![Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450155.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7450161.png)
![5-[(3R)-3-methoxypyrrolidin-1-yl]sulfonyl-1-benzothiophene-2-carboxylic acid](/img/structure/B7450164.png)
![1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7450168.png)
![5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine](/img/structure/B7450173.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(N-methylprop-2-enamido)acetyl]piperazine-1-carboxamide](/img/structure/B7450181.png)
![2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid](/img/structure/B7450182.png)
![6-[(2-Methyltriazol-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7450204.png)
